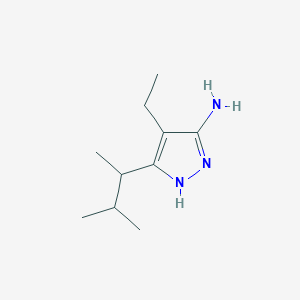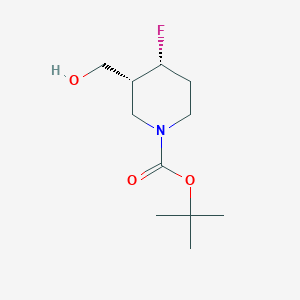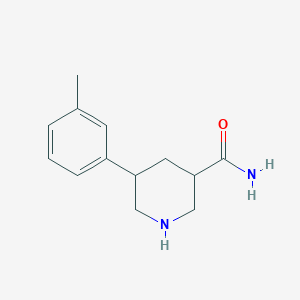![molecular formula C7H4FN3O2 B15240209 3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15240209.png)
3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and materials science. The presence of a fluorine atom at the 3-position and a carboxylic acid group at the 6-position of the pyrazolo[1,5-a]pyrimidine ring system imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of 3-aminopyrazole with a suitable 1,3-biselectrophilic compound. One common method involves the reaction of 3-aminopyrazole with ethyl 2-fluoroacetoacetate under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring system. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures (80-100°C) for several hours. The resulting intermediate is then hydrolyzed to yield 3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Industrial Production Methods
Industrial production of 3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are critical for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
科学研究应用
3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Materials Science: The compound’s unique photophysical properties make it suitable for use in the development of fluorescent probes and sensors for detecting metal ions and other analytes.
Industrial Applications: It is used in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 3-position enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The carboxylic acid group at the 6-position further stabilizes the binding through additional hydrogen bonding and ionic interactions. These interactions lead to the modulation of the target’s activity, resulting in the desired biological effects.
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Lacks the fluorine atom and carboxylic acid group, resulting in different chemical properties and biological activities.
3-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.
3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Contains a methyl group instead of fluorine, affecting its chemical behavior and biological interactions.
Uniqueness
3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance the compound’s binding affinity to molecular targets and improve its stability and reactivity in various chemical reactions. The combination of the fluorine atom and carboxylic acid group makes this compound particularly valuable for applications in medicinal chemistry and materials science.
属性
分子式 |
C7H4FN3O2 |
|---|---|
分子量 |
181.12 g/mol |
IUPAC 名称 |
3-fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H4FN3O2/c8-5-2-10-11-3-4(7(12)13)1-9-6(5)11/h1-3H,(H,12,13) |
InChI 键 |
UKSQEBPOZFEFGN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=C(C=NN21)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile](/img/structure/B15240150.png)
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15240153.png)



![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15240203.png)



![3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B15240224.png)
![5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240231.png)

![5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B15240233.png)
